Fosopamine

概要

説明

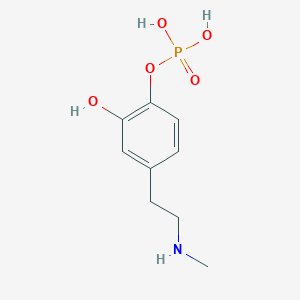

フォソパミンは、ドーパミン受容体の作動薬として作用する低分子医薬品です。 当初はアストラゼネカPLCによって開発され、特に高血圧などの循環器系疾患の治療に用いられました . フォソパミンの分子式はC9H14NO5Pです .

準備方法

フォソパミンの調製には、いくつかの合成経路と反応条件が含まれています。一例として、無水アルコール溶液中でパラトルエンスルホン酸一水和物をトロメタミンと反応させてトロメタミンパラトルエンスルホネートを生成する方法があります。この中間体を別の無水アルコール溶液中でフォスフォマイシンフェニルエチルアミン塩一水和物と反応させると、粗フォソパミンが生成されます。 この粗生成物は、無水アルコール溶液中で精製されて純粋なフォソパミンが得られます .

化学反応の分析

フォソパミンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応に一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、フォソパミンの酸化によってキノンが生成される可能性があり、還元によってアミンが生成される可能性があります .

科学研究への応用

フォソパミンは、幅広い科学研究に応用されています。化学では、ドーパミン受容体作動薬の作用機序の研究に使用されます。生物学および医学では、フォソパミンは、循環器系疾患に対するその影響とその潜在的な治療効果を調査するために使用されます。 また、高血圧およびその他の関連疾患の研究にも使用されています .

科学的研究の応用

Treatment of Parkinson's Disease

Fosopamine has been investigated as a potential treatment for Parkinson's disease due to its selective action on dopamine receptors. Research indicates that compounds similar to this compound can protect dopamine-producing neurons from toxins that cause cell death, which is critical in slowing the progression of Parkinson's disease.

Case Study: ML417 Development

- Research Team : Dr. Moritz and Dr. Sibley at NIH

- Findings : ML417, a selective D3 receptor agonist derived from high-throughput screening of compounds, demonstrated protective effects on isolated dopamine neurons against neurotoxic agents.

- Potential Application : ML417 could be used alongside L-DOPA treatments to alleviate motor symptoms associated with Parkinson's disease while preserving remaining dopamine neurons .

Addiction Treatment

This compound's interaction with dopamine receptors also positions it as a candidate for treating addiction. Studies have shown that manipulating dopamine pathways can alter reward-seeking behavior, which is crucial in addiction recovery.

Research Insights

- Protein Function : The protein Npas4 has been identified as a key player in the reward pathway of the brain. Its phosphorylation by MAPK facilitates interactions that influence reward-related behaviors.

- Experimental Results : Mice lacking Npas4 exhibited reduced cocaine-seeking behavior, suggesting that targeting this pathway could lead to effective treatments for cocaine addiction and other stimulant dependencies .

Neuropsychiatric Disorders

The modulation of dopamine receptors by this compound may also extend to treating various neuropsychiatric disorders such as schizophrenia and depression. By fine-tuning dopamine signaling, researchers aim to develop therapies that can mitigate symptoms associated with these conditions.

Potential Mechanisms

- Dopaminergic Modulation : Altering the balance of dopamine receptor activity can impact mood regulation and cognitive function.

- Translational Research : Ongoing studies are exploring how this compound can be integrated into treatment regimens for patients with complex neuropsychological profiles .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings | Potential Impact |

|---|---|---|---|

| Parkinson's Disease | D3 receptor agonism | Protects neurons from toxins | Slows disease progression |

| Addiction Treatment | Modulation of reward pathways | Reduces drug-seeking behavior | Aids in recovery from substance abuse |

| Neuropsychiatric Disorders | Dopaminergic signaling modulation | Improves mood and cognition | Enhances quality of life |

作用機序

フォソパミンは、ドーパミン受容体の作動薬として作用することでその効果を発揮します。これらの受容体に結合して活性化し、さまざまな生理学的反応を引き起こします。フォソパミンの分子標的は、ドーパミン受容体D1、D2、D3、D4、およびD5です。 これらの受容体の活性化により、心拍数と心収縮力が向上し、循環器系疾患の管理に役立ちます .

類似化合物との比較

フォソパミンは、フェノルドパムやエピニンなどの他のドーパミン受容体作動薬と類似しています。 それは、さまざまなドーパミン受容体サブタイプに対する特定の結合親和性と選択性において独特です。 これにより、フォソパミンは、他の類似化合物と比較して、特定の治療用途において特に効果的です .

類似化合物::- フェノルドパム

- エピニン

- ドーパミン

- アポモルフィン

生物活性

Fosopamine, a dopamine receptor D agonist, has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, receptor interactions, and implications for clinical use.

This compound functions primarily as a dopamine receptor D2 (D2R) agonist. Dopamine receptors are classified into two main families: D1-like and D2-like receptors. D2-like receptors, including D2R, are coupled to G proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) in the cell. This modulation is crucial for various physiological processes, including motor control and endocrine regulation .

Receptor Interactions

This compound's affinity for D2R has been evaluated through various in vitro studies. A notable study synthesized novel derivatives related to this compound and assessed their binding affinities to D2R. The compound exhibited a low cytotoxic profile and a high likelihood of crossing the blood-brain barrier, which is essential for its efficacy in central nervous system applications .

Biological Activity and Effects

- Cardiovascular Effects :

-

Neurological Implications :

- Dopamine plays a significant role in cognitive functions such as learning and reward processing. Research indicates that dopamine's effects are not limited to immediate cellular responses but extend to broader brain-wide activities, influencing areas like the motor cortex and insular cortex . this compound's ability to enhance dopaminergic signaling may have implications for conditions such as Parkinson's disease and schizophrenia.

- Behavioral Outcomes :

Case Studies

- Hypertension Research : In a controlled study examining the effects of this compound on hypertensive models, researchers found significant reductions in systolic blood pressure following administration. The study highlighted the compound's potential as an adjunct therapy in managing hypertension through its dopaminergic actions.

- Neuropharmacological Studies : In animal models of Parkinson's disease, this compound demonstrated neuroprotective effects by promoting dopaminergic neuron survival and function. These findings suggest that this compound could be beneficial in mitigating the progression of neurodegenerative diseases.

Comparative Analysis of Related Compounds

| Compound | Receptor Target | Affinity Level | CNS Penetration | Clinical Application |

|---|---|---|---|---|

| This compound | D2R | High | High | Hypertension, Neurological |

| Aripiprazole | D2R/D3R | Moderate | Moderate | Schizophrenia |

| Trifluoperazine | D2R | High | Moderate | Antipsychotic |

特性

IUPAC Name |

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEGQKBWPSOMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869409 | |

| Record name | 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-96-2 | |

| Record name | Fosopamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。